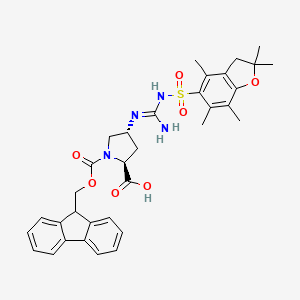

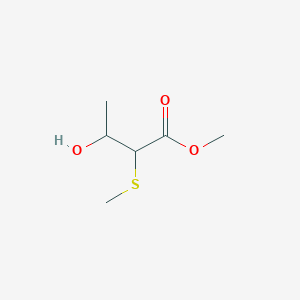

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with various biological targets, which could be explored for therapeutic applications.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of suitable precursors under controlled conditions. For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, novel 4-chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives were synthesized from potassium 6-chloro-1,1-dioxo-7-methyl-1,4,2-benzodithiazine-3-thiolate or 6-chloro-3-mercapto-7-methyl-1,4,2-benzodithiazine 1,1-dioxide with hydrazonyl bromides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of a chloro group and a morpholino ring in the compound suggests that it may have unique interactions with biological targets. The molecular structure of similar compounds has been studied using various techniques, including molecular orbital calculations, to understand their potential tautomeric forms and reactivity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the formation of high-affinity inhibitors of kynurenine 3-hydroxylase, demonstrating the potential for these compounds to participate in enzyme inhibition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their practical applications. The metabolic stability of these compounds has been evaluated in the presence of pooled human liver microsomes and NADPH, indicating that certain substitutions can increase metabolic stability . Additionally, the antiproliferative activity of these compounds has been assessed in vitro, with some derivatives showing significant activity against cancer cell lines .

Applications De Recherche Scientifique

- Synthèse: De nouveaux dérivés de 2-alkythio-4-chloro-N-[imino-(hétéroaryl)méthyl]benzènesulfonamide ont été synthétisés par réaction de sels de potassium de N-(benzènesulfonyl)cyanamide avec des mercaptohétérocycles appropriés .

- Activité: Parmi ces dérivés, les composés 11–13 contenant des motifs benzènesulfonamide et imidazole ont montré des effets cytotoxiques élevés dans les cellules cancéreuses HeLa (IC50 : 6–7 μM). Il est important de noter qu'ils ont présenté une cytotoxicité significativement moindre contre les cellules non tumorales HaCaT (IC50 : 18–20 μM). Ces composés induisent l'apoptose dans les cellules HeLa par l'activation des caspases .

- Stabilité métabolique: Des expériences de stabilité métabolique in vitro ont indiqué que les composés 11–13 ont une demi-vie (t1/2) comprise entre 9,1 et 20,3 minutes. Hypothétiquement, ils peuvent subir des réactions d'oxydation dans les microsomes hépatiques humains, produisant des métabolites d'acide sulfénique et sulfinique .

Activité anticancéreuse

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide are currently under investigation . The compound has garnered attention in the scientific community for its potential applications in various fields of research and industry.

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that the compound can potentially influence a variety of cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are subject to ongoing research. Preliminary studies suggest that the compound may have potential applications in various fields of research and industry.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity .

Propriétés

IUPAC Name |

4-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,16,18H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMGLNDGLYRPCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)

![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)

![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)